

Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride in Drug Discovery

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Compound of Interest

Compound Name: *N2,N2-Dimethylpyridine-2,5-diamine*

Cat. No.: *B1293963*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a heterocyclic organic compound of significant interest in the field of drug discovery, particularly in the development of targeted protein degradation therapeutics. Its structural features make it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of **N2,N2-Dimethylpyridine-2,5-diamine** hydrochloride, with a focus on its role in the development of next-generation therapeutics.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not extensively available in public literature, the following tables summarize the known properties of **N2,N2-Dimethylpyridine-2,5-diamine** and its hydrochloride salt, compiled from various chemical suppliers and databases.

Table 1: General Properties

Property	Value	Source
Chemical Name	N2,N2-Dimethylpyridine-2,5-diamine hydrochloride	N/A
CAS Number	119151-81-4	[1]
Molecular Formula	C ₇ H ₁₂ ClN ₃	[1]
Molecular Weight	173.6 g/mol	[1]
Appearance	Data not available	[2]

Table 2: Predicted Physicochemical Data (for the free base)

Property	Value	Source
Molecular Weight	137.18 g/mol	[3]
pKa	7.87 ± 0.10	[4]
LogP	0.476	N/A
Boiling Point	283.4 ± 20.0 °C	[4]
Flash Point	125.2 °C	[4]

Table 3: Solubility

Solvent	Solubility	Notes
Water	Data not available	The free base is described as enhancing solubility in polar protic solvents.
Methanol	Data not available	The free base is expected to have good solubility.
Ethanol	Data not available	The free base is expected to have good solubility.
DMSO	Data not available	Expected to be soluble.
DMF	Data not available	Expected to be soluble.

Note: The predicted data is for the free base (CAS 4928-43-2) and should be used as an estimation for the hydrochloride salt.

Spectral Data

Detailed spectral data such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **N2,N2-Dimethylpyridine-2,5-diamine** hydrochloride are not readily available in the public domain. Chemical suppliers may provide this data upon request with a purchase.

Synthesis

A specific, detailed experimental protocol for the synthesis of **N2,N2-Dimethylpyridine-2,5-diamine** hydrochloride is not published in readily accessible literature. However, a general approach can be inferred from standard organic chemistry principles and published methods for analogous substituted pyridines. The synthesis would likely involve the introduction of the dimethylamino and amino groups onto a pyridine ring, followed by salt formation.

Illustrative Experimental Protocol: Synthesis of a Substituted Diaminopyridine (General Procedure)

This protocol is a generalized representation and would require optimization for the specific synthesis of **N2,N2-Dimethylpyridine-2,5-diamine** hydrochloride.

Step 1: Introduction of the Dimethylamino Group

A suitable starting material, such as a dihalopyridine, would be reacted with an excess of dimethylamine in a suitable solvent (e.g., DMSO, DMF) at an elevated temperature. The reaction progress would be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Introduction of the Second Amino Group

The second amino group could be introduced via a nucleophilic aromatic substitution reaction, potentially from a nitro precursor. For example, a nitro-substituted intermediate could be reduced to the corresponding amine using a standard reducing agent like hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Step 3: Hydrochloride Salt Formation

The purified free base of **N2,N2-Dimethylpyridine-2,5-diamine** would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise with stirring. The resulting precipitate, the hydrochloride salt, would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Targeted Protein Degradation

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is primarily utilized as a "Protein Degradation Building Block".^[1] This indicates its role as a component of PROTACs.

PROTAC Technology Overview

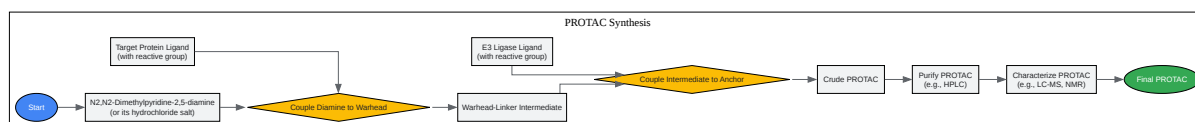
PROTACs are heterobifunctional molecules that consist of three main components:

- A ligand for a target protein of interest (POI): This "warhead" binds to the disease-causing protein.
- A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for protein degradation.
- A chemical linker: This connects the warhead and the anchor.

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride serves as a versatile scaffold for the construction of the linker component in PROTACs. The two amine groups provide points of attachment for both the target protein ligand and the E3 ligase ligand, allowing for the systematic variation of linker length and composition to optimize degrader potency and selectivity.

Illustrative Experimental Workflow: PROTAC Synthesis using a Diamine Linker

This workflow outlines the general steps for incorporating a diamine linker like **N2,N2-Dimethylpyridine-2,5-diamine** into a PROTAC.



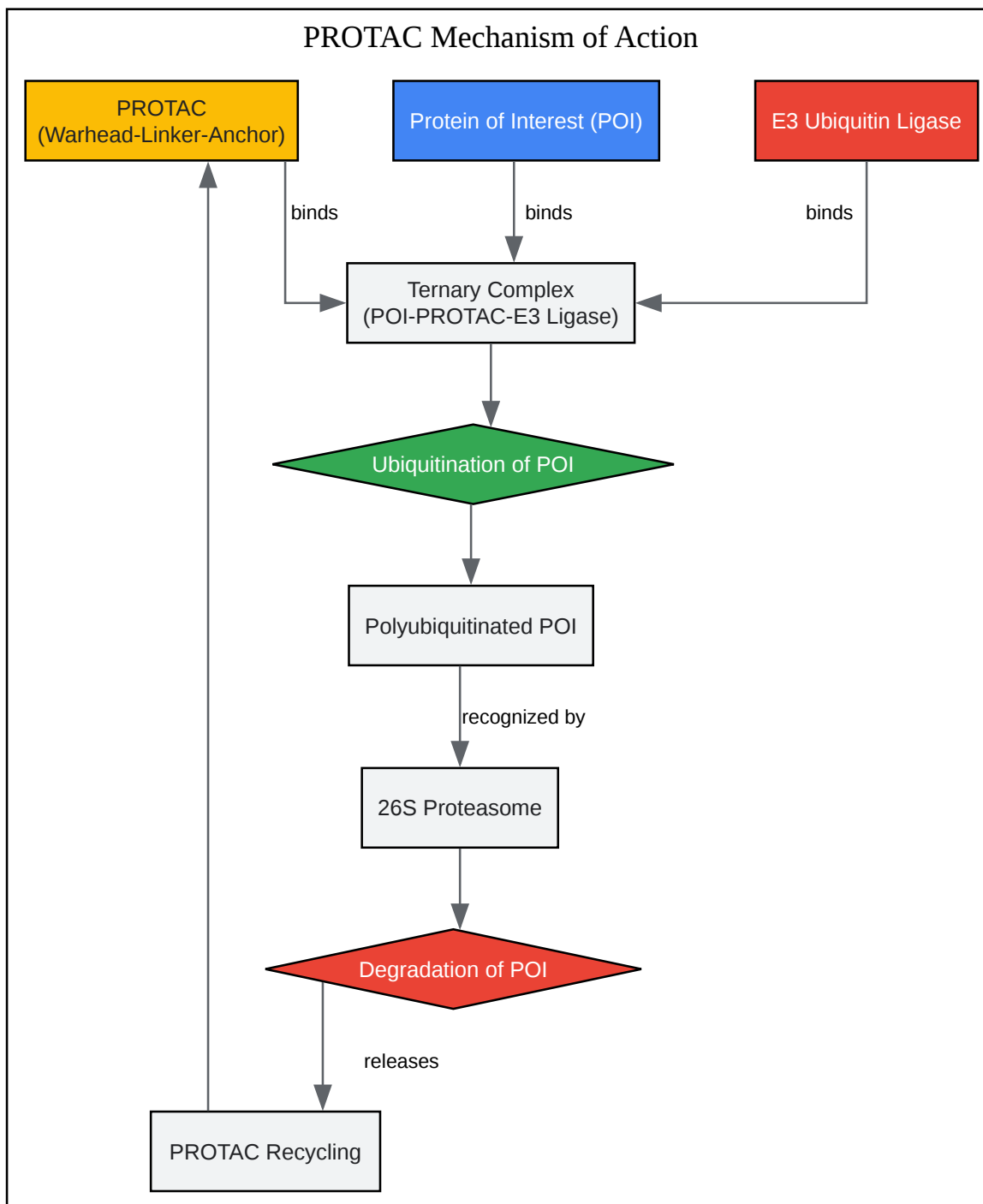
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A generalized workflow for synthesizing a PROTAC using a diamine linker.

Signaling Pathway Involvement

While **N2,N2-Dimethylpyridine-2,5-diamine** hydrochloride is a building block and not an active modulator of a specific signaling pathway itself, the PROTACs synthesized from it can be designed to target key proteins in various disease-related pathways. For instance, PROTACs have been successfully developed to degrade protein kinases in the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

The general mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of the target protein by the proteasome.



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The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a key building block in the rapidly advancing field of targeted protein degradation. Its utility in the synthesis of PROTAC linkers provides a valuable tool for researchers developing novel therapeutics. While detailed physicochemical and spectral data are not widely available in the public domain, its commercial availability and classification as a protein degrader building block underscore its importance in modern drug discovery. Further research into the properties and applications of this compound and the PROTACs derived from it will undoubtedly contribute to the development of new treatments for a wide range of diseases.

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